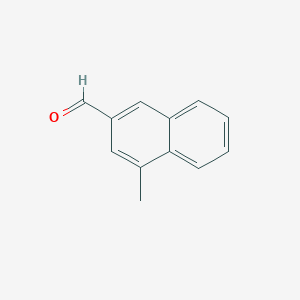

4-Methylnaphthalene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMHKIXQOFYELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998663 | |

| Record name | 4-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77468-37-2 | |

| Record name | Naphthalene-2-carbaldehyde, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylnaphthalene 2 Carbaldehyde

Regioselective Synthetic Strategies for 4-Methylnaphthalene-2-carbaldehyde

Achieving regioselectivity in the synthesis of this compound is paramount. The reactivity of the naphthalene (B1677914) ring is not uniform; the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). Therefore, direct formylation of a precursor like 1-methylnaphthalene (B46632) would likely yield the 4-formyl isomer as a major product. Strategies to overcome this inherent reactivity pattern are crucial for synthesizing the 2-formyl isomer.

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. This coordination positions the strong base to deprotonate the adjacent ortho position, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

In the context of synthesizing this compound, a hypothetical DoM strategy would involve a precursor such as 1-methyl-3-(DMG)-naphthalene. The DMG at the C-3 position would direct lithiation specifically to the C-2 position. Subsequent quenching of the resulting 2-lithio-1-methyl-3-(DMG)-naphthalene intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the desired location. The final step would involve the removal of the directing group.

Examples of powerful DMGs include tertiary amides, O-carbamates, and dimethylamino groups. baranlab.orgresearchgate.net Research has demonstrated successful palladation at the 1-position of 2-[(dimethylamino)methyl]-3-methylnaphthalene, illustrating the efficacy of such directing groups on the methylnaphthalene scaffold. researchgate.net While the methyl group itself is not a DMG, the strategic placement of a removable DMG allows for the precise construction of less thermodynamically favored isomers.

Traditional electrophilic formylation methods, such as the Vilsmeier-Haack and Gattermann-Koch reactions, are heavily influenced by the electronic and steric effects of existing substituents. wikipedia.orgpurechemistry.org The methyl group in 1-methylnaphthalene is a weak activating group that directs electrophiles primarily to the 4-position (para) due to electronic activation and less steric hindrance. researchgate.net Standard Vilsmeier-Haack conditions (DMF/POCl₃) on 1-methylnaphthalene would likely result in a mixture of isomers, with 4-methylnaphthalene-1-carbaldehyde and other products predominating over the desired 2-carbaldehyde.

To steer the reaction towards the 2-position, alternative formylation reagents that exhibit different selectivity profiles are employed. The Rieche formylation, which uses dichloromethyl methyl ether in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄), offers a compelling alternative. researchgate.netnih.gov The regioselectivity in this reaction is believed to be highly influenced by the coordination between the Lewis acid and the aromatic substrate. nih.gov This coordination can create a specific steric and electronic environment that favors attack at an otherwise disfavored position, such as the C-2 position of 1-methylnaphthalene. Studies on related naphthalene systems have shown that the Rieche reaction can provide mono-formylated products with high selectivity where other methods fail. researchgate.netbeilstein-archives.org

Table 1: Comparison of Formylation Methods on Methylnaphthalene Substrates This table provides a qualitative overview based on general principles of electrophilic aromatic substitution and known reaction behaviors.

| Formylation Method | Reagents | Typical Major Product(s) with 1-Methylnaphthalene | Potential for 2-Formylation | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 4-Methylnaphthalene-1-carbaldehyde | Low | researchgate.net |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | 4-Methylnaphthalene-1-carbaldehyde | Low | purechemistry.org |

| Rieche Reaction | Cl₂CHOMe, TiCl₄ | Potentially improved selectivity for other positions | Moderate to High | researchgate.netnih.gov |

| Directed ortho Metalation (DoM) | 1. DMG, n-BuLi 2. DMF | Highly specific, depends on DMG position | High (with appropriate precursor) | wikipedia.orgbaranlab.org |

Contemporary Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis each offer unique advantages for the synthesis and derivatization of complex molecules like this compound.

Transition metal-catalyzed C-H activation and functionalization represent a frontier in organic synthesis. These methods avoid the need for pre-installed directing groups by using a catalyst to selectively activate a specific C-H bond. For the formylation of methylnaphthalenes, a hypothetical pathway could involve a palladium-catalyzed reaction. In such a scenario, a palladium catalyst could coordinate to the naphthalene ring and selectively cleave a C-H bond at the 2-position, forming a naphthyl-palladium intermediate. This intermediate could then be trapped by carbon monoxide (CO) followed by a reductive step to yield the desired aldehyde.

While direct C-H formylation of simple methylnaphthalenes remains a challenge, related transformations have been demonstrated. For instance, palladium has been used to selectively metalate a methylnaphthalene derivative at a specific position, forming a stable organopalladium complex. researchgate.net Furthermore, biomimetic iron catalysts have been developed for the challenging oxidative dearomatization of naphthalenes, showcasing the potential of transition metals to overcome the high stability of the aromatic system. nih.gov These approaches provide a foundation for developing future catalytic systems for direct and regioselective formylation.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. youtube.com While the direct synthesis of this compound via organocatalysis is not established, the compound is an excellent substrate for subsequent organocatalytic transformations. This is particularly relevant for the synthesis of chiral molecules for pharmaceutical or materials science applications.

The aldehyde functional group can be activated using chiral secondary amine catalysts, such as proline or its derivatives, to form a nucleophilic enamine intermediate. youtube.com This enamine can then participate in a variety of asymmetric reactions. For example, this compound could be reacted with α,β-unsaturated aldehydes in a cascade reaction to produce complex chiral chromane (B1220400) structures, a transformation that has been demonstrated on related naphthol systems. nih.gov Similarly, it could undergo organocatalyzed aldol (B89426) reactions, Michael additions, or be converted into esters using N-heterocyclic carbene (NHC) catalysts. nih.gov These derivatizations highlight the utility of organocatalysis in building upon the naphthaldehyde scaffold to create value-added, stereochemically complex products.

Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. Enzymes can perform complex transformations on aromatic compounds with exquisite regioselectivity and stereoselectivity under mild conditions. nih.gov A plausible biocatalytic route to this compound would likely involve a multi-step enzymatic pathway.

Regioselective Hydroxylation: The first step could involve the selective hydroxylation of a 1-methylnaphthalene or 2-methylnaphthalene (B46627) precursor. Enzymes such as cytochrome P450 monooxygenases or Rieske-type dioxygenases are known to catalyze the selective introduction of hydroxyl groups onto aromatic rings. nih.gov By selecting or engineering an appropriate enzyme, it may be possible to generate 4-methylnaphthalen-2-ol (B1625475) with high fidelity.

Oxidation to Aldehyde: The resulting naphthol could then be oxidized to the corresponding aldehyde using an alcohol dehydrogenase enzyme.

This two-step pathway mimics natural metabolic processes. Research into the microbial degradation of naphthalene derivatives has identified various enzymatic pathways that functionalize the aromatic core. Furthermore, mimicking the action of enzymes like naphthalene dioxygenase (NDO) with synthetic catalysts is an active area of research, underscoring the power of these biological systems. nih.gov While a direct, single-enzyme formylation of methylnaphthalene to this compound is less common, the use of formyltransferase enzymes represents another potential biocatalytic strategy. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is crucial for minimizing the environmental impact of chemical manufacturing. nih.gov These principles focus on waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. nih.govmsu.edu For the synthesis of this compound, this translates to developing cleaner and more efficient formylation processes. The classic Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, traditionally uses phosphorus oxychloride and N,N-dimethylformamide (DMF), which can be adapted to greener protocols. ijpcbs.comchemistrysteps.comwikipedia.org

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, volatile, and contribute significantly to chemical waste. researchgate.netresearchgate.net Solvent-free reactions can lead to reduced pollution, lower costs, and simplified processes.

For the synthesis of this compound, a potential solvent-free approach involves the direct reaction of 1-methylnaphthalene with a formylating agent under thermal or mechanochemical conditions. For instance, a solid-state Vilsmeier-Haack type reaction could be explored by grinding the reactants together, possibly with a solid acid catalyst, to initiate the reaction. Another approach is to heat a mixture of the reactants without any solvent, allowing the molten reagents to react directly. researchgate.net These methods have shown success in other multicomponent reactions, offering high yields and operational simplicity. wordpress.com

Key Research Findings for Solvent-Free Synthesis:

Reduced Waste: The primary advantage is the elimination of solvent, which prevents pollution at the source. researchgate.net

Enhanced Reaction Rates: In some cases, heating reactants together in a molten state without solvent can lead to faster reaction times compared to solution-based methods.

Simplified Workup: The absence of solvent simplifies product isolation, often requiring only filtration or recrystallization from a minimal amount of a greener solvent.

A hypothetical solvent-free synthesis could involve the reaction of 1-methylnaphthalene with a Vilsmeier reagent generated in situ under controlled heating, potentially affording this compound in high yield with minimal byproducts.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. youtube.comsyrris.com These systems are particularly well-suited for handling hazardous reagents or highly exothermic reactions, such as the Vilsmeier-Haack formylation. researchgate.netacs.org

A continuous flow process for synthesizing this compound would involve pumping streams of 1-methylnaphthalene and the Vilsmeier reagent through a heated tube or microreactor. youtube.com The small reactor volume enhances safety by minimizing the amount of reactive material present at any given time. youtube.com The high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways and improving product selectivity. acs.org This method allows for rapid optimization of reaction parameters like temperature, residence time, and stoichiometry. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the Formylation of 1-Methylnaphthalene

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior temperature control. youtube.comresearchgate.net |

| Heat Transfer | Often inefficient, leading to localized hot spots and potential side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. acs.org |

| Mass Transfer | Can be limited by stirring efficiency, affecting reaction rate and consistency. | Superior mixing and mass transfer, leading to faster and more consistent reactions. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). acs.org |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. syrris.com |

| Yield & Purity | May be lower due to side reactions and decomposition. | Often results in higher yields and purity due to enhanced control. acs.org |

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. degres.euingentaconnect.com The process involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

The Vilsmeier-Haack formylation of 1-methylnaphthalene is a prime candidate for microwave assistance. The polar Vilsmeier reagent efficiently absorbs microwave irradiation, leading to a rapid temperature increase and accelerated reaction rates. bohrium.comresearchgate.net Studies on similar aromatic systems have demonstrated that microwave-assisted Vilsmeier-Haack reactions can be completed in minutes, compared to hours required for conventional heating. degres.eursc.org This not only improves efficiency but can also minimize the formation of degradation byproducts associated with prolonged exposure to high temperatures.

Table 2: Comparison of Conventional vs. Microwave-Assisted Formylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection (slow, inefficient). | Direct dielectric heating (rapid, uniform). nih.gov |

| Reaction Time | Typically several hours. rsc.org | Often reduced to minutes. degres.eursc.org |

| Energy Efficiency | Lower, as the entire vessel must be heated. | Higher, as energy is focused on the reactants. |

| Yield | Variable, can be moderate to good. | Often significantly higher yields are achieved. bohrium.com |

| Product Purity | May be lower due to side reactions from prolonged heating. | Generally higher purity with fewer byproducts. ingentaconnect.com |

| Process Control | Less precise temperature control. | Precise and instantaneous temperature control. |

Industrial Scale Synthetic Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of economic viability, safety, and process robustness. The choice of starting material is critical; 1-methylnaphthalene is a readily available feedstock derived from coal tar. wikipedia.org

Process optimization is a multi-parameter challenge aimed at maximizing throughput and product quality while minimizing costs and environmental impact. For a potential industrial process, such as a continuous flow formylation, key variables must be systematically evaluated.

Key Parameters for Process Optimization:

Catalyst Selection: While the classic Vilsmeier-Haack reaction is uncatalyzed, alternative formylation methods might employ Lewis acids. google.commdpi.com In such cases, catalyst activity, stability, cost, and recyclability are paramount.

Reactant Stoichiometry: The molar ratio of the formylating agent to 1-methylnaphthalene must be optimized to ensure complete conversion while minimizing the use of excess reagents, which would require separation and disposal.

Temperature and Pressure: These parameters directly influence the reaction rate and selectivity. In a flow system, operating at elevated temperatures and pressures can significantly accelerate the reaction, but conditions must be carefully controlled to prevent decomposition and ensure safety. google.com

Residence Time (in Flow Chemistry): The time the reactants spend in the heated zone of a flow reactor is a critical parameter that must be optimized to achieve maximum conversion without product degradation. acs.org

Solvent Choice and Recovery: While solvent-free is ideal, if a solvent is necessary, greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred. researchgate.net An efficient solvent recovery and recycling system is essential for economic and environmental sustainability.

Downstream Processing: The purification of the final product is a major cost driver. The optimization of the reaction to produce a purer crude product simplifies isolation (e.g., crystallization vs. chromatography), reducing solvent use and operational complexity.

Table 3: Industrial Process Optimization Parameters for this compound Synthesis

| Parameter | Range/Options | Goal | Key Considerations |

| Starting Material | 1-Methylnaphthalene | High Purity | Sourcing, cost, and purity of the feedstock. |

| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF), DCME/TiCl₄ | High Efficiency, Low Cost | Reagent cost, handling hazards, and waste generation. ijpcbs.commdpi.com |

| Reaction Temperature | 0°C to 150°C | Maximize rate & selectivity | Energy consumption, reactor material limits, potential for side reactions. researchgate.net |

| Molar Ratio (Formylating Agent:Arene) | 1:1 to 3:1 | Maximize conversion, minimize waste | Cost of excess reagent, separation challenges. acs.org |

| Residence Time (Flow) | 10 seconds to 30 minutes | Maximize throughput | Balance between conversion rate and potential for product degradation. acs.org |

| Solvent | DMF, Dichloromethane, 2-MeTHF, Solvent-Free | Minimize environmental impact | Toxicity, boiling point, recovery/recycling efficiency. nih.govresearchgate.net |

| Purification Method | Crystallization, Distillation, Chromatography | High purity, low cost | Yield loss during purification, solvent waste, energy consumption. |

Reactivity and Mechanistic Investigations of 4 Methylnaphthalene 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) on a substituted naphthalene ring, such as in 4-methylnaphthalene-2-carbaldehyde, is a complex process governed by the electronic effects of the existing substituents. chegg.com The methyl group is an activating group, donating electron density to the ring and making it more susceptible to electrophilic attack. chegg.comlibretexts.org Conversely, the aldehyde group is a deactivating group, withdrawing electron density.

Mechanistic Pathways and Positional Selectivity

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This is the rate-determining step of the reaction. masterorganicchemistry.com A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

In the case of this compound, the directing effects of the two substituents determine the position of further substitution. The activating methyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org The deactivating aldehyde group directs incoming electrophiles to the meta position relative to itself.

Considering the structure of this compound, the interplay of these effects can be predicted:

Activation by the Methyl Group: The methyl group at C4 activates the ring, particularly positions C3 and C5 (ortho) and C8 (para).

Deactivation by the Aldehyde Group: The aldehyde group at C2 deactivates the ring, directing towards C5 and C7 (meta).

The positions on the substituted ring are influenced by both groups. For instance, position 3 is ortho to the activating methyl group and ortho to the deactivating aldehyde group. Position 5 is meta to the aldehyde and ortho to the methyl group. Due to the stronger activating effect of the methyl group, substitution is generally favored on the same ring that carries the activating substituent. chegg.com The most likely positions for electrophilic attack would be those most activated by the methyl group and least deactivated by the aldehyde group. The stability of the resulting carbocation intermediate is a key factor; intermediates that can better delocalize the positive charge are favored. stackexchange.com

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Stereochemical Outcomes of Addition Reactions

When a nucleophile adds to the carbonyl carbon of an aldehyde where the two groups attached to the carbonyl are not identical, a new stereocenter can be created if the nucleophile is not a simple hydride ion. libretexts.orglibretexts.org In the case of this compound, the carbonyl carbon is bonded to a hydrogen atom and the 4-methylnaphthalen-2-yl group. Attack by a nucleophile from either face of the trigonal planar carbonyl group can lead to the formation of two enantiomers. libretexts.org

In the absence of any chiral influence (like a chiral catalyst or a chiral reagent), the attack is equally likely from either face, resulting in a racemic mixture (a 50:50 mixture of the two enantiomers). libretexts.org However, if the substrate molecule itself contains features that sterically hinder one face more than the other, or if a chiral catalyst is employed, the reaction can become stereoselective or even stereospecific, favoring the formation of one stereoisomer over the other. libretexts.org The stereochemical outcome is dictated by the relative energies of the transition states leading to the different stereoisomers.

Condensation Reactions Involving this compound

Condensation reactions are a vital class of reactions for aldehydes, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. This compound can participate in several types of condensation reactions.

Aldol (B89426) Condensation Variants

The aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound, which may then dehydrate to give a conjugated enone. masterorganicchemistry.com Since this compound does not have α-hydrogens, it cannot form an enolate itself and thus cannot undergo self-condensation. masterorganicchemistry.com However, it can act as the electrophilic partner in a "crossed" or "mixed" aldol condensation with another aldehyde or ketone that can form an enolate. masterorganicchemistry.comkhanacademy.org

For a crossed aldol condensation to be effective, it is often necessary to use a non-enolizable aldehyde, like this compound, with an enolizable partner to minimize the number of possible products. masterorganicchemistry.com The reaction is typically base-catalyzed, where the base abstracts an α-proton from the enolizable carbonyl compound to form the nucleophilic enolate. masterorganicchemistry.com

Table 1: Potential Crossed Aldol Condensation Reactions with this compound

| Enolizable Partner | Base Catalyst | Expected Product (after dehydration) |

| Acetone | NaOH | 4-(4-methylnaphthalen-2-yl)but-3-en-2-one |

| Acetophenone | NaOH | 3-(4-methylnaphthalen-2-yl)-1-phenylprop-2-en-1-one |

| Propanal | NaOH | 2-methyl-3-(4-methylnaphthalen-2-yl)acrylaldehyde |

This table represents theoretical outcomes based on established principles of crossed aldol condensations.

Knoevenagel Condensation Methodologies

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base as a catalyst. thermofisher.comwikipedia.orgmychemblog.com This reaction is a modification of the aldol condensation and is highly effective for aldehydes. wikipedia.org

This compound can readily undergo Knoevenagel condensation with various active methylene compounds. The reaction proceeds via nucleophilic addition of the carbanion (formed by deprotonation of the active methylene compound) to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.org The removal of the water formed during the reaction can help to drive the equilibrium towards the product. thermofisher.com

Table 2: Examples of Knoevenagel Condensation with this compound

| Active Methylene Compound | Catalyst | Product |

| Diethyl malonate | Piperidine | Diethyl 2-((4-methylnaphthalen-2-yl)methylene)malonate |

| Malononitrile | Piperidine | 2-((4-methylnaphthalen-2-yl)methylene)malononitrile |

| Ethyl acetoacetate | Piperidine | Ethyl 2-((4-methylnaphthalen-2-yl)methylene)-3-oxobutanoate |

| Cyanoacetic acid | Pyridine | (E)-3-(4-methylnaphthalen-2-yl)acrylic acid (after decarboxylation, Doebner modification) wikipedia.orgorganic-chemistry.org |

This table illustrates potential products based on the general mechanism of the Knoevenagel condensation.

### 3.3.

The reactivity of this compound is dominated by the aldehyde functional group, which serves as an electrophilic center for a variety of nucleophilic addition and condensation reactions. The naphthalene core and the methyl substituent also influence the molecule's electronic properties and steric hindrance, thereby affecting reaction rates and product distributions.

#### 3.3.3. Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The conversion of the aldehyde group in this compound to an alkene is a valuable transformation for the synthesis of vinylnaphthalene derivatives. This is commonly achieved through Wittig or Horner-Wadsworth-Emmons (HWE) olefination reactions.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The nature of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., prepared from alkyltriphenylphosphonium halides) typically lead to the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. For this compound, reaction with methylenetriphenylphosphorane (B3051586) would yield 2-methyl-7-vinylnaphthalene.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. wikipedia.orgorganic-chemistry.org This reaction almost exclusively produces (E)-alkenes, which is a significant advantage for stereoselective synthesis. wikipedia.orgnrochemistry.com The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., THF at -78°C), can be employed to achieve high selectivity for (Z)-alkenes. youtube.com

Below is a table summarizing hypothetical olefination reactions with this compound:

<

| Reaction Type | Reagent | Typical Conditions | Expected Major Product | Expected Stereoselectivity |

|---|---|---|---|---|

| Wittig (non-stabilized) | Methyltriphenylphosphonium bromide / n-BuLi | THF, 0°C to rt | 2-Methyl-7-vinylnaphthalene | Mixture, favors Z |

| Wittig (stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide / NaH | DMF, rt | Ethyl 3-(4-methylnaphthalen-2-yl)acrylate | Mainly E |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | THF, rt | Ethyl 3-(4-methylnaphthalen-2-yl)acrylate | >95% E |

| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS, 18-crown-6 | THF, -78°C | Methyl 3-(4-methylnaphthalen-2-yl)acrylate | >95% Z |

#### 3.3.4. Imine Formation and Related Schiff Base Chemistry

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal (or carbinolamine) intermediate. masterorganicchemistry.com Subsequent dehydration of this intermediate yields the C=N double bond of the imine. masterorganicchemistry.com The reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product. masterorganicchemistry.com

Schiff bases derived from naphthaldehydes are of interest due to their potential applications in coordination chemistry and as intermediates in the synthesis of biologically active compounds. researchgate.netnih.gov For example, the reaction of this compound with various substituted anilines would produce a library of N-aryl imines with potentially interesting electronic and photophysical properties.

The following table illustrates the expected Schiff base products from the reaction of this compound with various primary amines:

<

| Primary Amine | Reaction Conditions | Expected Schiff Base Product |

|---|---|---|

| Aniline | Ethanol, reflux, catalytic acetic acid | N-(4-methylnaphthalen-2-ylmethylene)aniline |

| p-Toluidine | Toluene, Dean-Stark trap, p-TsOH | N-(4-methylnaphthalen-2-ylmethylene)-4-methylaniline |

| Benzylamine | Methanol (B129727), rt | N-(4-methylnaphthalen-2-ylmethylene)-1-phenylmethanamine |

| Hydroxylamine | Ethanol/Water, NaOAc | This compound oxime |

### 3.4. Oxidation and Reduction Chemistry of this compound

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing synthetic routes to other important naphthalene derivatives.

#### 3.4.1. Chemoselective Oxidation Strategies

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-methylnaphthalene-2-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. chemistrysteps.com Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid can achieve this oxidation, although care must be taken to avoid over-oxidation or reaction with the naphthalene ring. jchps.com Milder and more selective methods are often preferred.

For instance, the oxidation of aldehydes to carboxylic acids can be achieved using sodium perborate (B1237305) in acetic acid. organic-chemistry.org Another method involves using iron(III) nitrate (B79036) under anaerobic hydrothermal conditions, which has been shown to oxidize 2-naphthaldehyde (B31174) to 2-naphthoic acid in a 41% yield. rsc.org This suggests a potential route for the oxidation of this compound. The Cannizzaro reaction, which involves disproportionation of the aldehyde in the presence of a strong base, could also be a viable solvent-free method to produce both the corresponding alcohol and carboxylic acid. researchgate.net

Here are some potential oxidation strategies:

<

| Reagent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate (KMnO4) | Aqueous acetone, controlled pH | 4-Methylnaphthalene-2-carboxylic acid | Risk of ring oxidation if not controlled. |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | 4-Methylnaphthalene-2-carboxylate | Mild, selective for aldehydes. |

| Iron(III) nitrate (Fe(NO3)3) | Water, 200°C, 15 bar | 4-Methylnaphthalene-2-carboxylic acid | Anaerobic, hydrothermal conditions. rsc.org |

| Sodium hypochlorite (B82951) (NaOCl) | Alkaline solution | 4-Methylnaphthalene-2-carboxylic acid | Used for oxidation of related quinones. google.com |

#### 3.4.2. Selective Reduction Protocols for the Aldehyde Group

The selective reduction of the aldehyde group in this compound to a primary alcohol, (4-methylnaphthalen-2-yl)methanol, is a common and useful transformation. Hydride reagents are typically used for this purpose.

Sodium borohydride (B1222165) (NaBH4) is a mild and highly chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org It is typically used in alcoholic solvents like methanol or ethanol. chemguide.co.uk A key advantage of NaBH4 is that it does not reduce less reactive carbonyl groups like esters, amides, or carboxylic acids, nor does it affect the aromatic naphthalene ring. masterorganicchemistry.com This makes it an ideal reagent for the selective reduction of this compound. Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and would also effectively reduce the aldehyde, but it is less chemoselective and requires anhydrous conditions. chemguide.co.uk

The table below outlines common reduction protocols:

<

| Reagent | Typical Conditions | Product | Selectivity |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Methanol or Ethanol, 0°C to rt | (4-Methylnaphthalen-2-yl)methanol | Excellent for aldehyde vs. other groups. sci-hub.seorientjchem.org |

| Lithium aluminum hydride (LiAlH4) | Anhydrous THF or Et2O, then H3O+ workup | (4-Methylnaphthalen-2-yl)methanol | Less chemoselective, more reactive. chemguide.co.uk |

| Catalytic Hydrogenation (H2/Catalyst) | Pd/C, PtO2, or Raney Ni, pressure | (4-Methylnaphthalen-2-yl)methanol | Can also reduce the aromatic ring under harsh conditions. |

### 3.5. Photoinduced and Electrochemical Transformations of this compound

The naphthalene moiety in this compound makes it susceptible to photoinduced and electrochemical reactions. Research on related naphthaldehydes and methylnaphthalenes provides insight into potential transformations.

Photochemical studies on 1-naphthaldehyde (B104281) have shown that its typical photochemical behavior can be altered in the presence of Lewis acids, leading to cascade reactions and the formation of complex polycyclic structures. researchgate.net For example, irradiation of 1-naphthaldehyde derivatives with visible light in the presence of a chiral Lewis acid catalyst can lead to enantioenriched polycyclic benzoisochromenes. researchgate.net Similarly, o-phthalaldehyde, upon UV irradiation, can transform into phthalide. researchgate.net While specific studies on this compound are not prevalent, it is plausible that it could undergo analogous intramolecular cyclization or rearrangement reactions upon irradiation, potentially leading to novel polycyclic aromatic compounds.

The electrochemical behavior of naphthaldehydes has not been extensively detailed in the available literature. However, based on the general principles of electrochemistry of aromatic aldehydes, one could predict that the aldehyde group can be electrochemically reduced to the corresponding alcohol or even to a hydrocarbon. The naphthalene ring itself can also undergo electrochemical oxidation or reduction, depending on the applied potential and the reaction conditions.

### 3.6. Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This is achieved through a combination of kinetic and spectroscopic studies.

Spectroscopic Analyses: Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates.

By combining these analytical methods, a detailed picture of the reaction pathways, transition states, and intermediates involved in the transformations of this compound can be constructed, enabling a deeper understanding of its chemical reactivity.

Compound Name Table

Applications in Advanced Materials Science and Supramolecular Chemistry

Organic Electronic and Optoelectronic Materials Incorporating 4-Methylnaphthalene-2-carbaldehyde Moieties

The development of organic electronic materials is a cornerstone of next-generation displays, lighting, and energy technologies. Naphthalene (B1677914) derivatives are widely recognized for their potential in these applications due to their inherent fluorescence, photostability, and charge-carrying capabilities. nih.gov

In the realm of Organic Light-Emitting Diodes (OLEDs), chromophores are the heart of the device, responsible for generating light. The design of new and efficient emitters, particularly for the challenging blue region of the spectrum, is a key area of research. mdpi.comrsc.org Naphthalene-based materials are promising candidates for blue OLEDs due to their wide energy gap. mdpi.com

Derivatives of this compound could be synthesized to act as blue-emitting materials. The aldehyde group serves as a reactive site for extending the π-conjugation through reactions like Knoevenagel or Wittig condensations, allowing for the attachment of various electron-donating or electron-accepting groups. This molecular engineering can be used to fine-tune the emission color, quantum efficiency, and thermal stability of the resulting chromophore. bohrium.com For instance, fusing naphthalene with electron-donating units like acridine (B1665455) has been shown to produce deep-blue emitters with high color purity. rsc.org Similarly, attaching fluorene (B118485) moieties to a naphthalene core has yielded efficient blue-emitting materials. ingentaconnect.com The methyl group on the naphthalene ring can also contribute to the material's properties by influencing its solubility and solid-state packing, which are crucial for device performance.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these devices is heavily dependent on the ability of the organic material to transport charge carriers (electrons and holes). The planar and aromatic nature of the naphthalene core provides a good foundation for efficient intermolecular π-π stacking, which is essential for charge transport. rsc.org

By using the carbaldehyde functionality of this compound, a variety of larger, more complex organic semiconductor molecules can be constructed. For example, it could serve as a building block in the synthesis of larger conjugated systems through coupling reactions. rsc.org Naphthalene diimides (NDIs), a related class of naphthalene derivatives, are well-known n-type (electron-transporting) semiconductors. nih.govgatech.edu While not a diimide itself, this compound could be chemically transformed into derivatives that exhibit either p-type (hole-transporting) or n-type behavior, depending on the functional groups introduced. The goal is to create materials with high charge carrier mobility and appropriate energy levels for efficient injection and transport of charges in electronic devices.

Perovskite solar cells have emerged as a highly efficient photovoltaic technology. However, their long-term stability and the presence of defects in the perovskite crystal lattice remain significant challenges. Additives and interfacial layers are often incorporated into the device structure to address these issues. Aldehyde-containing compounds, such as formaldehyde, have been explored as additives in perovskite precursors to improve their stability. google.com

While direct research is not available, one could hypothesize a role for this compound or its derivatives in this context. The aldehyde group could potentially interact with the perovskite surface, passivating defects. The naphthalene moiety, being hydrophobic, might help to repel moisture, a key factor in perovskite degradation. Furthermore, derivatives could be designed to act as interfacial layers between the perovskite and the charge transport layers, helping to improve charge extraction and reduce recombination losses at these interfaces.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical communications, data storage, and frequency conversion. A key requirement for second-order NLO materials is a non-centrosymmetric molecular structure, often achieved in molecules with a strong electron donor and a strong electron acceptor connected by a π-conjugated system.

The this compound molecule itself has a modest NLO response. However, it is an excellent starting point for the synthesis of potent NLO chromophores. The electron-withdrawing nature of the carbaldehyde group, combined with the π-system of the naphthalene ring, can be complemented by the addition of a strong electron-donating group (like an amino or alkoxy group) at another position on the ring. This "push-pull" architecture is a classic design principle for NLO materials. The resulting derivatives could exhibit significant second-order hyperpolarizability, a measure of their NLO activity. Theoretical calculations, such as those using Density Functional Theory (DFT), could be employed to predict the NLO properties of such designed molecules. mdpi.com

Fluorescent Probes and Chemosensors Derived from this compound

Fluorescent probes are molecules that signal the presence of a specific analyte (like a metal ion or a small molecule) through a change in their fluorescence properties. Naphthalene-based fluorophores are widely used in the design of these sensors due to their high quantum yields and sensitivity to their local environment. nih.govresearchgate.net

The design of a selective fluorescent probe involves integrating a recognition site (a group that selectively binds to the target analyte) with a fluorophore (the signaling unit). The this compound moiety can act as the fluorophore, while its carbaldehyde group provides a convenient handle for introducing the recognition site.

For example, the aldehyde can be reacted with hydrazines or amines to form hydrazones or Schiff bases. If the attached group has an affinity for a specific metal ion, binding of the ion can modulate the electronic properties of the molecule, leading to a change in the fluorescence signal. This change can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength. rsc.orgrsc.org The design principle often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For instance, a probe for hydrazine (B178648) was developed using a naphthalene-based dye where the analyte reacts to produce a distinct fluorescence response. researchgate.net Similarly, naphthalimide-based probes have been designed for the detection of formaldehyde. nih.gov

The table below outlines hypothetical design strategies for fluorescent probes based on this compound.

| Target Analyte | Probe Design Strategy | Sensing Mechanism |

| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Reaction of the aldehyde with a ligand containing heteroatoms (N, S, O) to form a Schiff base. | Chelation of the metal ion by the ligand, leading to a change in the electronic structure and fluorescence (e.g., chelation-enhanced fluorescence). |

| Anions (e.g., CN⁻, F⁻) | Derivatization of the aldehyde into a structure that can specifically interact with the anion through hydrogen bonding or chemical reaction. | Anion binding alters the electron density of the fluorophore, causing a change in the ICT process and a corresponding fluorescence shift. |

| Thiols (e.g., Cysteine) | Introduction of a recognition site that undergoes a specific reaction with thiols, such as a Michael addition to an acrylate (B77674) derivative formed from the aldehyde. | The reaction cleaves a quenching moiety or alters the electronic nature of the probe, resulting in a "turn-on" fluorescence signal. rsc.org |

| pH Changes | Synthesis of a derivative where the protonation or deprotonation of a specific group (e.g., a hydroxyl or amino group introduced elsewhere on the ring) affects the ICT character. | Changes in pH alter the protonation state of the molecule, leading to a ratiometric or intensity-based change in fluorescence. rsc.org |

Supramolecular Assembly and Host-Guest Chemistry with this compound Scaffolds

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions are central to the construction of complex and functional molecular architectures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, which is the foundation of self-assembly. While the naphthalene unit is a common building block in molecules designed for self-assembly due to its rigid structure and potential for π-π stacking interactions, specific studies detailing the molecular recognition and self-assembly processes of this compound are not extensively reported in the current scientific literature. The potential for this molecule to engage in such processes is inherent in its structure, but detailed research findings are not available.

The aldehyde group and the naphthalene ring system of this compound offer potential sites for coordination with metal ions, making it a candidate for ligand design. However, a comprehensive search of the literature does not yield significant examples of coordination complexes where this compound acts as the primary ligand. Research on related naphthalene-based ligands, such as those derived from naphthaldehyde, has shown their ability to form stable complexes with various metals. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are known to form fluorescent metal complexes. lookchemical.com

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs can be tuned by modifying the linker. While naphthalene-based linkers, such as naphthalenedicarboxylic acids, are used in the synthesis of MOFs, there is no direct evidence in the literature of this compound being employed as a primary linker in MOF synthesis. The aldehyde functionality would likely require conversion to a more suitable coordinating group, such as a carboxylate, to be effective in typical MOF construction.

Crystal engineering involves the design and synthesis of crystalline solids with desired properties. Cocrystallization is a technique used to modify the physicochemical properties of a solid. While there are studies on the cocrystallization of other naphthalene derivatives, such as the work on 5-hydroxy-2-methyl-naphthalene-1,4-dione with nicotinamide (B372718) to improve solubility, specific cocrystallization studies involving this compound are not found in the reviewed literature. scribd.com

Polymer Synthesis Utilizing this compound as a Monomer

The aldehyde group of this compound could potentially participate in polymerization reactions, for example, through condensation polymerization with appropriate co-monomers. However, a survey of the scientific literature reveals a lack of studies where this compound is used as a monomer for polymer synthesis. While a chemical supplier lists the compound alongside polymers, no specific polymerization applications are detailed.

Photochromic Materials Based on this compound Derivatives

Photochromic materials are compounds that can reversibly change their color upon exposure to light. The naphthalene core is a component of some photochromic systems. For instance, Schiff bases derived from naphthaldehydes can exhibit photochromic properties. However, there is no specific research that describes the development of photochromic materials directly from this compound or its immediate derivatives. The potential for such applications exists but remains an unexplored area of research.

Computational Chemistry and Spectroscopic Characterization of 4 Methylnaphthalene 2 Carbaldehyde

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-Methylnaphthalene-2-carbaldehyde.

Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. While specific DFT studies on the reaction pathways of this compound are not extensively documented in dedicated publications, the principles can be applied based on research on related naphthalene (B1677914) derivatives. researchgate.netnih.gov For instance, oxidation reactions initiated by radicals such as hydroxyl (•OH) are common atmospheric or metabolic pathways.

DFT can be used to model reaction mechanisms such as:

Hydrogen Abstraction: The abstraction of a hydrogen atom from the methyl group or the aldehyde group can be investigated. DFT calculations can determine the activation energies for these processes, identifying the most likely site of initial radical attack. Studies on methylnaphthalenes suggest that hydrogen abstraction from the methyl group is a significant reaction pathway. nih.gov

Radical Addition: The addition of radicals to the aromatic ring is another key reaction pathway. DFT can identify the most favorable positions for addition by calculating the energies of the resulting intermediates and transition states.

Oxidation of the Aldehyde Group: The conversion of the carbaldehyde group to a carboxylic acid can be modeled to understand its oxidative stability.

A typical DFT study involves optimizing the geometries of reactants, products, and transition states. The energy differences between these structures provide the reaction enthalpies and activation barriers, which are key to predicting reaction kinetics. For example, a hypothetical reaction coordinate diagram for the oxidation of the aldehyde group is shown below.

| Reaction Step | Reactants | Transition State | Products | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| H-abstraction | C₁₂H₁₀O + •OH | [C₁₂H₉O•...H₂O]‡ | C₁₂H₉O• + H₂O | Calculated Value | Calculated Value |

| Oxidation | C₁₂H₉O• + O₂ | [C₁₂H₉O₃•]‡ | C₁₂H₉O₃• | Calculated Value | Calculated Value |

This table represents a hypothetical DFT study of a reaction pathway. The values for activation energy (ΔG‡) and Gibbs free energy of reaction (ΔG) would be determined through specific calculations.

These theoretical investigations provide critical insights into the reactivity and degradation pathways of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.deq-chem.comusc.edu This analysis provides quantitative insight into intramolecular stability arising from electron delocalization, also known as hyperconjugation.

For this compound, NBO analysis can elucidate several key features:

Hybridization and Bond Character: NBO analysis provides details on the hybridization of each atom, offering a more nuanced view than simple sp², sp³ assignments. It can reveal deviations from ideal hybridization due to ring strain or substituent effects.

Charge Distribution: The analysis calculates natural atomic charges, which provide a more reliable picture of electron distribution than other methods like Mulliken population analysis. q-chem.com

A hypothetical NBO analysis might reveal the following significant interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C1-C10) | π(C2-C3) | Calculated Value | π-π delocalization within the ring |

| LP(2) O | π(C2-C=O) | Calculated Value | Resonance stabilization of aldehyde |

| σ(C-H) of CH₃ | π(C4-C5) | Calculated Value | C-H hyperconjugation with the ring |

This table illustrates the type of data obtained from an NBO analysis. E(2) represents the stabilization energy of the hyperconjugative interaction.

Such analyses confirm the importance of resonance and hyperconjugation in the stability of substituted aromatic aldehydes. acs.org

Quantum chemical calculations are increasingly used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govrsc.org Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate NMR chemical shifts with a high degree of accuracy. nih.govrsc.org

For this compound, DFT can predict:

¹H and ¹³C NMR Spectra: By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted shifts, when scaled and compared with experimental spectra, can aid in the definitive assignment of each proton and carbon signal, which can be complex for polysubstituted aromatic systems. aps.org

IR and Raman Spectra: Calculations of vibrational frequencies and intensities can predict the infrared and Raman spectra. This is useful for assigning specific vibrational modes to observed peaks, such as the C=O stretch of the aldehyde, the C-H stretches of the methyl group and aromatic ring, and the characteristic ring vibrations.

The comparison between calculated and experimental spectra serves as a rigorous test of the accuracy of the computational model and the proposed molecular structure.

Molecular Dynamics Simulations of this compound Derivatives

For derivatives of this compound, MD simulations could be employed to study:

Conformational Analysis: MD can explore the rotational freedom around the single bond connecting the aldehyde group to the naphthalene ring, identifying the most stable conformations and the energy barriers between them.

Solvation Effects: By simulating the molecule in different solvents, MD can provide insights into the structure of the solvation shell and how intermolecular interactions with the solvent affect the molecule's conformation and properties. elsevierpure.com

Interactions with Biomolecules: If a derivative is being investigated for biological activity, MD simulations can model its binding to a target protein or receptor, providing insights into the binding mode and the key interactions responsible for affinity.

Crystal Growth and Morphology: MD simulations can be used to predict the shape of crystals grown from solution by simulating the addition of molecules to different crystal faces, a technique that has been demonstrated for naphthalene. arxiv.orgrsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

Although a specific experimental spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the known effects of methyl and aldehyde substituents on the naphthalene ring system. nih.govmdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|---|

| C=O | ~192 | ~10.1 | s | - |

| C1 | ~135 | ~8.2 | s | - |

| C2 | ~133 | - | - | - |

| C3 | ~137 | ~8.0 | s | - |

| C4 | ~140 | - | - | - |

| C4a | ~131 | - | - | - |

| C5 | ~128 | ~7.8 | d | ~8.5 |

| C6 | ~127 | ~7.5 | t | ~7.5 |

| C7 | ~129 | ~7.6 | t | ~7.5 |

| C8 | ~125 | ~8.1 | d | ~8.5 |

| C8a | ~136 | - | - | - |

Note: These are estimated values based on data from similar compounds. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), could be used to study aggregation or complex formation in solution. Furthermore, NMR can be used to monitor reaction kinetics and identify intermediates in mechanistic studies.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. scispace.comresearchgate.net While the crystal structure for this compound itself has not been reported in open crystallographic databases, the methodology remains highly relevant.

A successful crystallographic analysis would provide:

Molecular Conformation: The exact planarity of the naphthalene ring and the orientation of the methyl and aldehyde substituents would be determined.

Intermolecular Interactions: The packing of molecules in the crystal would reveal non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking between the naphthalene rings, which govern the solid-state properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established principles and computational studies of structurally similar molecules, such as other naphthalene derivatives. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT) at the B3LYP level, have proven effective in predicting vibrational frequencies and assignments for complex aromatic compounds. researchgate.netnih.govnih.gov

The vibrational spectrum of this compound is expected to be dominated by contributions from the naphthalene ring system, the aldehyde functional group (-CHO), and the methyl group (-CH3). The analysis of these characteristic vibrations provides a spectroscopic signature for the molecule.

Key Expected Vibrational Modes:

Aldehyde Group Vibrations: The most prominent vibrational mode for the aldehyde group is the C=O stretching vibration, which is anticipated to appear as a strong band in the IR spectrum, typically in the region of 1700-1730 cm⁻¹. The C-H stretching vibration of the aldehyde group is also characteristic, expected to produce a distinct, though weaker, band around 2720-2820 cm⁻¹.

Methyl Group Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations in the 2870-2960 cm⁻¹ region. Bending vibrations for the methyl group are also expected, with symmetric and asymmetric modes appearing around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Naphthalene Ring Vibrations: The aromatic naphthalene core gives rise to a series of characteristic vibrations. C-H stretching vibrations from the aromatic rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the rings typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also significant and can provide information about the substitution pattern on the naphthalene ring. For instance, studies on naphthalene have shown a very intense out-of-plane C-H bending deformation around 782 cm⁻¹. researchgate.net

Mechanistic studies involving this compound could leverage vibrational spectroscopy to track changes in these key functional groups. For example, during a reduction reaction of the aldehyde, the disappearance of the characteristic C=O stretching band and the appearance of O-H stretching bands from the resulting alcohol would be readily observable. Similarly, oxidation of the aldehyde to a carboxylic acid would result in a shift of the C=O band and the appearance of a broad O-H stretching band characteristic of carboxylic acids.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium | Strong |

| Asymmetric CH₃ Stretch | Methyl Group | ~2960 | Medium | Medium |

| Symmetric CH₃ Stretch | Methyl Group | ~2870 | Medium-Weak | Medium |

| Aldehyde C-H Stretch | Aldehyde | 2720 - 2820 | Weak | Medium |

| Carbonyl (C=O) Stretch | Aldehyde | 1700 - 1730 | Strong | Medium |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium-Strong | Strong |

| Asymmetric CH₃ Bend | Methyl Group | ~1450 | Medium | Medium |

| Symmetric CH₃ Bend | Methyl Group | ~1375 | Medium-Weak | Weak |

| In-plane C-H Bend | Naphthalene Ring | 1000 - 1300 | Medium | Medium |

| Out-of-plane C-H Bend | Naphthalene Ring | 700 - 900 | Strong | Weak |

Note: These are predicted values based on general spectroscopic correlations and data from related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀O), the molecular weight is approximately 170.21 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 170.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic aldehydes. The stability of the naphthalene ring system will significantly influence the fragmentation process.

Predicted Fragmentation Pathway:

Molecular Ion (M⁺): The initial species observed is the molecular ion at m/z = 170.

Loss of a Hydrogen Radical (M-1)⁺: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a strong peak at m/z = 169. This results in a stable acylium ion.

Loss of the Aldehyde Group (M-29)⁺: The cleavage of the C-C bond between the naphthalene ring and the carbonyl group can result in the loss of a formyl radical (•CHO), producing a fragment at m/z = 141. This ion corresponds to the 4-methylnaphthalenyl cation.

Loss of Carbon Monoxide (M-28)⁺: Following the initial loss of a hydrogen radical, the resulting acylium ion (m/z 169) can lose a molecule of carbon monoxide (CO) to form the 4-methylnaphthalenyl cation at m/z = 141. This two-step process is a very common and characteristic fragmentation pathway for aromatic aldehydes.

Fragmentation of the Naphthalene Core: Further fragmentation of the methylnaphthalene cation (m/z 141) can occur, potentially through the loss of a hydrogen radical to form a species at m/z = 140, or through more complex ring rearrangements and cleavages, leading to smaller fragments. The fragmentation of 2-methylnaphthalene (B46627) itself shows a prominent molecular ion at m/z 142 and significant fragments at m/z 141 and 115 (loss of C₂H₂). nist.gov A similar loss of acetylene (B1199291) from the m/z 141 fragment of this compound could lead to a fragment at m/z 115.

The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound in complex mixtures, such as in environmental samples or as a product in a chemical reaction. High-resolution mass spectrometry could further aid in confirming the elemental composition of each fragment. nih.govresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 170 | [M]⁺ | [C₁₂H₁₀O]⁺ | Molecular Ion |

| 169 | [M-H]⁺ | [C₁₂H₉O]⁺ | Loss of aldehydic hydrogen |

| 141 | [M-CHO]⁺ or [M-H-CO]⁺ | [C₁₁H₉]⁺ | Loss of formyl radical or sequential loss of H and CO |

| 115 | [C₁₁H₉ - C₂H₂]⁺ | [C₉H₇]⁺ | Loss of acetylene from the methylnaphthalenyl cation |

Note: These are predicted fragmentation patterns based on established principles of mass spectrometry.

Synthetic Utility in Specialized Chemical Research Domains

Role of 4-Methylnaphthalene-2-carbaldehyde in Agrochemicals Research as a Synthetic Intermediate

The naphthalene (B1677914) moiety is a key structural feature in a number of agrochemicals, and the development of new, effective, and environmentally benign pesticides and herbicides is an ongoing area of research. nih.gov While specific, commercialized agrochemicals derived directly from this compound are not widely documented in publicly available literature, its potential as a synthetic intermediate is clear from established chemical principles. The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations to build more complex molecules that may exhibit desirable biological activity.

The general importance of naphthalene derivatives in the agrochemical industry suggests that compounds like this compound are valuable starting materials. nih.gov For instance, the aldehyde can be converted into a variety of other functional groups, such as carboxylic acids, alcohols, or imines. These transformations would allow for the synthesis of a diverse library of naphthalene-based compounds that could be screened for herbicidal, insecticidal, or fungicidal properties.

Plausible Synthetic Transformations for Agrochemical Research:

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Agrochemical Scaffold |

| This compound | Oxidation (e.g., KMnO4, CrO3) | Carboxylic Acid | Naphthalene-2-carboxylic acid derivatives |

| This compound | Reduction (e.g., NaBH4, H2/Pd) | Alcohol | (4-Methylnaphthalen-2-yl)methanol derivatives |

| This compound | Reductive Amination (e.g., R-NH2, NaBH3CN) | Amine | N-substituted (4-methylnaphthalen-2-yl)methanamines |

| This compound | Wittig Reaction (e.g., Ph3P=CHR) | Alkene | Substituted vinylnaphthalenes |

These transformations provide access to a wide array of molecules with varied physicochemical properties, which is a key aspect of discovery research in the agrochemical sector.

Application in Fragrance Chemistry for Synthetic Aroma Compound Development

The fragrance industry continually seeks new molecules with unique and desirable scent profiles. Naphthalene and its derivatives are known to contribute to the olfactory landscape, often imparting woody, earthy, or mothball-like notes. maxapress.com While 2-methylnaphthalene (B46627) itself is a known component of some essential oils and has a distinct odor, the introduction of a carbaldehyde group, as in this compound, would be expected to significantly modify its scent profile.

Aldehydes are a critical class of aroma compounds, often characterized by powerful and distinctive odors. maxapress.com The synthesis of novel aroma compounds frequently involves the modification of known fragrant molecules to fine-tune their scent, substantivity, and stability. The aldehyde group in this compound can be derivatized to produce a range of related compounds, each with a potentially unique aroma. For example, conversion to the corresponding acetal (B89532) could yield a compound with a different, perhaps more subtle, scent profile and improved stability in various fragrance formulations.

The potential for creating new fragrance ingredients from this compound lies in its ability to undergo reactions that lead to other classes of aroma compounds, such as esters and ethers, which often possess fruity or floral notes. scielo.org.co

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. researchgate.netwikipedia.org They are of significant interest in materials science, organic electronics, and as model compounds for understanding certain environmental and biological processes. researchgate.net The synthesis of specific, well-defined PAHs often requires the use of functionalized building blocks that can be coupled and cyclized in a controlled manner.

This compound can serve as a valuable precursor in the construction of larger, more complex PAH systems. The aldehyde group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, which are central to the synthesis of extended aromatic systems. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be used to introduce a vinyl group, which could then participate in a subsequent cyclization reaction, such as a Diels-Alder reaction, to form a new six-membered ring.

Furthermore, condensation reactions involving the aldehyde group can be employed to build larger structures. For example, reaction with a suitable ketone could lead to an α,β-unsaturated ketone, a key intermediate for further annulation reactions to construct additional aromatic rings. rsc.org The methyl group on the naphthalene ring can also influence the regiochemistry of these cyclization reactions, providing a degree of control over the final PAH structure.

Building Block for Naphthalene-Based Heterocyclic Compounds

Naphthalene-based heterocyclic compounds, which contain one or more heteroatoms (such as nitrogen, oxygen, or sulfur) within their ring system, are a prominent class of molecules in medicinal chemistry and materials science. nih.govbiointerfaceresearch.com The incorporation of a naphthalene nucleus into a heterocyclic scaffold can significantly influence the compound's biological activity and photophysical properties.

The aldehyde functionality of this compound is a key entry point for the synthesis of a wide variety of naphthalene-fused heterocycles. For example, condensation reactions with dinucleophiles can be used to construct new heterocyclic rings.

Examples of Heterocycle Synthesis from Naphthaldehydes:

| Reactant with this compound | Resulting Heterocycle Class |

| Hydrazine (B178648) or substituted hydrazines | Pyridazines or pyrazoles |

| Hydroxylamine | Isoxazoles |

| Guanidine | Pyrimidines |

| o-Phenylenediamine | Benzimidazoles |

These reactions demonstrate the versatility of the aldehyde group in constructing diverse heterocyclic systems. The resulting naphthalene-based heterocycles can then be further functionalized or evaluated for their potential applications. For instance, the synthesis of naphthalene-based Schiff bases, by reacting the aldehyde with primary amines, can lead to compounds with interesting electronic and photophysical properties. researchgate.net These Schiff bases can also serve as ligands for the formation of metal complexes or as monomers for polymerization.

Environmental Chemical Transformations of 4 Methylnaphthalene 2 Carbaldehyde

Microbial Transformation and Bioremediation Potential (Focus on chemical mechanisms of breakdown)

Microbial transformation is a key process in the environmental degradation of PAHs and is a cornerstone of bioremediation strategies for contaminated sites. mdpi.comnih.gov Bacteria, fungi, and algae have all been shown to degrade naphthalene (B1677914) and its derivatives. frontiersin.org The presence of the methyl and aldehyde groups on the naphthalene ring of 4-Methylnaphthalene-2-carbaldehyde will influence the specific enzymatic pathways involved in its breakdown.

Initial Enzymatic Attack

The microbial degradation of naphthalene and methylnaphthalenes is typically initiated by a dioxygenase enzyme. frontiersin.orgcl-solutions.com For naphthalene, naphthalene 1,2-dioxygenase (NDO) incorporates two oxygen atoms into the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. frontiersin.org This initial step is crucial as it breaks the aromaticity of the ring, making it more susceptible to further degradation. It is highly probable that a similar dioxygenase would initiate the degradation of this compound.

Following the initial dioxygenation, a dehydrogenase enzyme catalyzes the rearomatization of the cis-dihydrodiol to form a dihydroxylated naphthalene derivative. frontiersin.org In the case of this compound, this would likely lead to a substituted dihydroxynaphthalene.

Ring Cleavage and Further Degradation

The dihydroxylated intermediate then undergoes ring cleavage by another dioxygenase, either an intradiol or extradiol dioxygenase, which breaks the bond between or adjacent to the two hydroxyl groups, respectively. frontiersin.orgnih.gov This ring-cleavage step opens up the aromatic structure, leading to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle. frontiersin.org

For methylnaphthalenes, the methyl group can also be a site of initial oxidation. A monooxygenase can hydroxylate the methyl group to form a hydroxymethylnaphthalene, which is then further oxidized by dehydrogenases to a naphthaldehyde and then to a naphthoic acid. frontiersin.org Given that this compound already possesses an aldehyde group, it is plausible that microbial enzymes could directly oxidize the aldehyde to a carboxylic acid (4-methylnaphthalene-2-carboxylic acid). Aldehyde oxidoreductases are known to catalyze such reactions. nih.gov

The complete mineralization of this compound would involve the breakdown of the ring structure and the utilization of the resulting carbon fragments for microbial growth and energy. nih.gov The potential for bioremediation of sites contaminated with this compound would depend on the presence of microorganisms with the appropriate catabolic genes and suitable environmental conditions (e.g., presence of nutrients, oxygen, and favorable pH). mdpi.comnih.gov

Interactive Data Table: Key Enzymes and Reactions in the Predicted Microbial Transformation of this compound

| Enzyme Class | Specific Enzyme (Example) | Substrate (Predicted) | Reaction | Product (Predicted) | Reference |

| Dioxygenase | Naphthalene 1,2-dioxygenase (NDO) | This compound | Dioxygenation of the aromatic ring | cis-Dihydrodiol derivative | frontiersin.org |

| Dehydrogenase | cis-Dihydrodiol dehydrogenase | cis-Dihydrodiol of this compound | Dehydrogenation and rearomatization | Dihydroxylated this compound | frontiersin.org |

| Dioxygenase | Catechol 2,3-dioxygenase | Dihydroxylated this compound | Extradiol ring cleavage | Ring-opened muconic semialdehyde derivative | frontiersin.orgnih.gov |